N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
CAS No.: 2034360-67-1
Cat. No.: VC7589846
Molecular Formula: C14H12N4O3S
Molecular Weight: 316.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034360-67-1 |
|---|---|
| Molecular Formula | C14H12N4O3S |
| Molecular Weight | 316.34 |
| IUPAC Name | N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C14H12N4O3S/c1-2-21-8-3-4-9-11(5-8)22-14(17-9)18-13(20)10-6-12(19)16-7-15-10/h3-7H,2H2,1H3,(H,15,16,19)(H,17,18,20) |
| Standard InChI Key | XUQKUIJDOCFYGW-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)NC=N3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N-(6-Ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide features a benzo[d]thiazole ring substituted with an ethoxy group at the 6-position, linked via a carboxamide bridge to a 6-hydroxypyrimidine-4-carboxylic acid moiety (Fig. 1). The IUPAC name, N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide, reflects this connectivity.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.34 g/mol |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)NC=N3 |
| InChI Key | XUQKUIJDOCFYGW-UHFFFAOYSA-N |
The ethoxy group enhances lipophilicity, while the hydroxypyrimidine moiety introduces hydrogen-bonding potential, influencing solubility and target interactions .
Synthesis and Preparation
Hypothesized Synthetic Routes
Although explicit synthesis protocols for this compound are undisclosed, analogous benzo[d]thiazole-pyrimidine hybrids are typically constructed through multi-step condensation reactions. A plausible route involves:
-
Benzothiazole Formation: Reacting 2-amino-4-ethoxyphenol with thiourea or carbon disulfide under cyclization conditions to yield 6-ethoxybenzo[d]thiazol-2-amine.
-
Pyrimidine Carboxylic Acid Activation: Converting 6-hydroxypyrimidine-4-carboxylic acid to its reactive acyl chloride or using coupling agents like EDCl/HOBt.
-
Amide Coupling: Combining the activated pyrimidine derivative with 6-ethoxybenzo[d]thiazol-2-amine to form the final carboxamide.
Challenges in Synthesis
The ethoxy group’s electron-donating nature may necessitate protecting strategies during cyclization to prevent unwanted side reactions. Additionally, the hydroxypyrimidine’s tautomeric equilibrium (keto-enol) could complicate purification .
Physicochemical Properties
Solubility and Lipophilicity
Experimental solubility data for this compound are unavailable, but comparisons to structurally similar molecules provide insights. For instance, 6-methoxybenzo[d]thiazole (CAS: 2942-13-4) exhibits a logP of 2.14 and solubility of 0.369 mg/mL . The ethoxy substitution in the target compound likely increases logP slightly, while the hydroxypyrimidine moiety may enhance aqueous solubility through hydrogen bonding.
Table 2: Predicted Physicochemical Properties
| Property | Estimated Value |
|---|---|
| LogP (iLOGP) | ~2.5–3.0 |
| TPSA | ~90 Ų |
| Hydrogen Bond Donors | 2 (pyrimidine -OH and amide NH) |
Stability Considerations
Future Research Directions
In Vitro Screening
Priority areas include:
-
Antimicrobial Assays: Testing against Gram-positive/negative bacteria and fungi.
-
Cytotoxicity Studies: Evaluating IC50 values in cancer cell lines (e.g., MCF-7, HeLa).
Structural Optimization
-
Introducing fluorine at the pyrimidine 5-position to enhance metabolic stability.
-
Replacing the ethoxy group with sulfonamide to improve solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume